molecular formula C8H11BrO2 B1383010 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one CAS No. 1803587-30-5

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

Cat. No. B1383010
M. Wt: 219.08 g/mol
InChI Key: QCAJMZAWVBVDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one” is a chemical compound with the molecular formula C9H15Br . It has an average mass of 203.119 Da and a monoisotopic mass of 202.035706 Da .


Molecular Structure Analysis

The molecular structure of “6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one” is characterized by a spiro[2.5]octane core with a bromomethyl group attached . The compound has no hydrogen bond acceptors or donors, and one freely rotating bond .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 190.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.0±3.0 kJ/mol, and it has a flash point of 68.3±13.6 °C . The index of refraction is 1.526, and it has a molar refractivity of 47.3±0.4 cm3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis 6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one and its derivatives have been explored for their potential in chemical synthesis and structural analysis. For instance, the synthesis and stereochemical analysis of various 1-oxa-6-heteraspiro[2.5]octanes, including a detailed study of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, showcase the chemical diversity and structural uniqueness of these compounds (Satyamurthy et al., 1984).

Enzymatic Studies Studies have also focused on the interaction of these spiro compounds with biological systems, particularly enzymes. For example, research on the yeast epoxide hydrolase from Rhodotorula glutinis demonstrates its preference for the O-axial C3 epimers of various 1-oxaspiro[2.5]octanes, which is significant for understanding the enzymatic detoxification of spiroepoxides (Weijers et al., 2007).

Polymerization and Material Science The potential of these compounds in the field of polymerization and material science is also significant. For instance, the polymerization of 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one and its characteristics, such as the living nature of the polymerization process, reveal the utility of these compounds in creating novel polymers (Kubo et al., 1999).

Pharmaceutical Research In the pharmaceutical domain, transformations of cephalosporanic acid derivatives involving 1-oxaspiro compounds have been explored. The transformation of 7-(4-Hydroxyphenylacetamido)cephalosporanic acid into new cephalosporin antibiotics through laccase-catalyzed oxidation is one such example, highlighting the potential of these spiro compounds in drug synthesis (Agematu et al., 1993).

properties

IUPAC Name

6-(bromomethyl)-5-oxaspiro[2.5]octan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-5-6-1-2-8(3-4-8)7(10)11-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAJMZAWVBVDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)OC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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